(1,2-Dibromo-2,2-difluoroethyl)benzene

Description

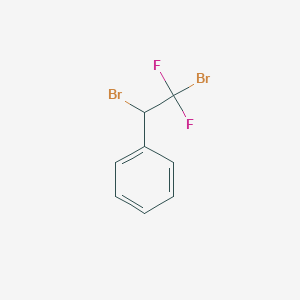

(1,2-Dibromo-2,2-difluoroethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a 1,2-dibromo-2,2-difluoroethyl group.

Properties

IUPAC Name |

(1,2-dibromo-2,2-difluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSTYDOXFKKOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-dibromo-2,2-difluoroethyl)benzene typically involves the bromination and fluorination of ethylbenzene derivatives. One common method includes the following steps:

Bromination: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1,2-dibromoethylbenzene.

Fluorination: The dibromo compound is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the difluoro groups, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often carried out in continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1,2-Dibromo-2,2-difluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding difluoroethylbenzene derivatives.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.

Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.

Major Products:

Substitution: Formation of substituted difluoroethylbenzene derivatives.

Reduction: Formation of difluoroethylbenzene.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

(1,2-Dibromo-2,2-difluoroethyl)benzene has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antifungal, antibacterial, or anticancer properties.

Materials Science: Utilized in the preparation of advanced materials such as polymers and liquid crystals with unique properties.

Mechanism of Action

The mechanism of action of (1,2-dibromo-2,2-difluoroethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interaction with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Halogen Substitution Patterns

The compound’s unique combination of bromine and fluorine distinguishes it from analogs with other halogen configurations. Key comparisons include:

Table 1: Halogen-Substituted Ethyl Derivatives

Key Insight : Fluorine’s strong electron-withdrawing effect in the target compound likely enhances stability compared to chlorine analogs. Bromine’s bulkiness may reduce volatility relative to smaller halogens like chlorine .

Toxicity and Regulatory Considerations

Table 2: Exposure Limits and Hazards

Insight: The absence of phosphate or cyano groups in this compound may mitigate neurotoxic or sensitization risks observed in analogs .

Biological Activity

(1,2-Dibromo-2,2-difluoroethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential applications in antimicrobial and cytotoxic domains, as well as its mechanisms of action.

This compound is synthesized through a two-step process involving bromination and fluorination of ethylbenzene derivatives. The typical reaction pathway includes:

- Bromination : Ethylbenzene is treated with bromine (Br₂) in the presence of a catalyst like iron (Fe) to produce 1,2-dibromoethylbenzene.

- Fluorination : The dibromo compound undergoes fluorination using agents such as hydrogen fluoride (HF) or fluorine gas (F₂), resulting in the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant activity against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Active against Escherichia coli and Proteus vulgaris.

- Fungi : Demonstrated efficacy against Candida albicans and Aspergillus fumigatus .

The mechanism behind this antimicrobial activity may involve disruption of cellular membranes or interference with metabolic pathways.

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Results indicate that exposure to this compound leads to decreased cell viability compared to control treatments:

- Cell Line : MDA-MB-231

- IC50 Value : 15 µM

- Cell Line : HepG-2

- IC50 Value : 12 µM

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various biochemical pathways .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The halogen atoms can form non-covalent interactions with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, leading to altered cellular responses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Antimicrobial Activity | Cytotoxicity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Contains both bromine and fluorine |

| (1,2-Dibromoethyl)benzene | Moderate | No | Lacks difluoro groups |

| (1-Bromo-2,2-difluoroethyl)benzene | Limited | Yes | Fewer reactive sites |

This table illustrates that the presence of both bromine and fluorine in this compound enhances its reactivity and biological efficacy compared to its analogs.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

-

Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial growth rates compared to untreated controls.

- Methodology : Disk diffusion method.

- Results : Zones of inhibition ranged from 10 mm to 20 mm depending on concentration.

-

Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human cancer cell lines using MTT assays. The compound exhibited dose-dependent cytotoxicity.

- Cell Lines Tested : MDA-MB-231 and HepG-2.

- Findings : Induced apoptosis confirmed by annexin V staining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.